molecular formula C29H21N3O2 B14808782 N-(4-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

N-(4-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B14808782
M. Wt: 443.5 g/mol
InChI Key: GLJWLOKDFGQJHY-NDZAJKAJSA-N
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Description

N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound with a molecular formula of C29H21N3O2. This compound is known for its unique structure, which includes an anthrylmethylene group, a hydrazino group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide typically involves the reaction of 9-anthraldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthrylmethylene group.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The anthrylmethylene group can intercalate with DNA, disrupting its function and leading to cell death. The hydrazino group can form covalent bonds with proteins, inhibiting their activity. These interactions can trigger various cellular pathways, ultimately leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the anthrylmethylene group provides fluorescence, while the hydrazino and benzamide groups offer versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C29H21N3O2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-4-benzamidobenzamide

InChI

InChI=1S/C29H21N3O2/c33-28(20-8-2-1-3-9-20)31-24-16-14-21(15-17-24)29(34)32-30-19-27-25-12-6-4-10-22(25)18-23-11-5-7-13-26(23)27/h1-19H,(H,31,33)(H,32,34)/b30-19+

InChI Key

GLJWLOKDFGQJHY-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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